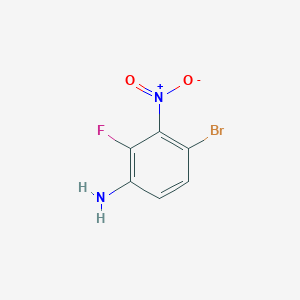
1-(3,4-Difluorophenyl)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol It is characterized by a cyclobutanamine core substituted with a 3,4-difluorophenyl group
Métodos De Preparación
The synthesis of 1-(3,4-Difluorophenyl)cyclobutanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another approach involves the reaction of racemic chloro phenethyl alcohol with N-protection proline, followed by a series of reactions including the formation of chiral chlorohydrin, epoxy compound, and cyclopropyl ethyl formate . These methods are advantageous due to their simplicity and high yield, making them suitable for industrial production.
Análisis De Reacciones Químicas
1-(3,4-Difluorophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
1-(3,4-Difluorophenyl)cyclobutanamine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme interactions and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluorophenyl)cyclobutanamine involves its interaction with specific molecular targets. It binds to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the context of its application, such as its role in medicinal chemistry or biological studies .
Comparación Con Compuestos Similares
1-(3,4-Difluorophenyl)cyclobutanamine can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)cyclopropylamine: Similar in structure but with a cyclopropyl group instead of a cyclobutanamine core.
1-(3,4-Difluorophenyl)cyclohexylamine: Contains a cyclohexyl group, offering different chemical properties.
1-(3,4-Difluorophenyl)cyclopentylamine: Features a cyclopentyl group, leading to variations in reactivity and applications. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
920501-71-9 |
|---|---|
Fórmula molecular |
C10H11F2N |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
1-(3,4-difluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
Clave InChI |
BNXIGKIHQBLVMM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC(=C(C=C2)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11730926.png)
![2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730942.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730943.png)

![Thieno[2,3-b]pyrazin-3-amine](/img/structure/B11730953.png)
![(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate](/img/structure/B11730960.png)
![O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B11730966.png)
![3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11730971.png)

![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730983.png)
![2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730984.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730990.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731003.png)
